molecular formula C17H17ClN2O2 B2356833 2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide CAS No. 117507-50-3

2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide

Cat. No.: B2356833
CAS No.: 117507-50-3
M. Wt: 316.79
InChI Key: JMKJPIXZRXUXMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide typically involves the reaction of chloroacetyl chloride with N-(2-phenylethyl)benzamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This compound can also participate in various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide is unique due to its specific molecular structure, which allows it to interact with a wide range of nucleophiles. This versatility makes it valuable in various research applications, particularly in proteomics and organic synthesis .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-12-16(21)20-15-9-5-4-8-14(15)17(22)19-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKJPIXZRXUXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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